molecular formula C12H11NO2S B1291012 Ethyl 3-(1,3-thiazol-2-yl)benzoate CAS No. 886851-29-2

Ethyl 3-(1,3-thiazol-2-yl)benzoate

Cat. No.: B1291012
CAS No.: 886851-29-2
M. Wt: 233.29 g/mol
InChI Key: LHYDRQQHIJUWDE-UHFFFAOYSA-N
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Description

Ethyl 3-(1,3-thiazol-2-yl)benzoate is an organic compound that belongs to the class of thiazole derivatives Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Biochemical Analysis

Biochemical Properties

Ethyl 3-(1,3-thiazol-2-yl)benzoate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, thiazole derivatives, including this compound, have been shown to inhibit DNA gyrase, an enzyme crucial for DNA replication in bacteria . This inhibition disrupts bacterial cell division, making the compound a potential antimicrobial agent. Additionally, this compound may interact with other biomolecules, such as receptors and transporters, affecting cellular signaling pathways and metabolic processes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives, including this compound, have demonstrated cytotoxic effects on cancer cells by inducing apoptosis and inhibiting cell proliferation . This compound may also affect normal cellular processes, such as energy metabolism and neurotransmitter synthesis, by interacting with key enzymes and proteins involved in these pathways.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, this compound inhibits DNA gyrase by mimicking the binding of ATP, thereby preventing the enzyme from performing its function . Additionally, this compound may modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that thiazole derivatives, including this compound, can degrade over time, leading to a decrease in their biological activity

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity, without causing significant toxicity . At higher doses, this compound may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects of this compound is essential for determining its therapeutic potential and safety profile.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. For example, thiazole derivatives, including this compound, can influence the metabolism of carbohydrates and lipids by modulating the activity of key enzymes . This compound may also affect metabolic flux and metabolite levels, leading to changes in cellular energy production and storage.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical factors that determine its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Additionally, the localization and accumulation of this compound within cells can influence its activity and function, affecting cellular processes and signaling pathways.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, this compound may localize to the nucleus, where it can interact with DNA and regulatory proteins, influencing gene expression and cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(1,3-thiazol-2-yl)benzoate typically involves the reaction of 3-bromobenzoic acid with 2-aminothiazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using ethanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(1,3-thiazol-2-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole moiety.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Lithium aluminum hydride in dry ether under reflux.

    Substitution: Halogenation using bromine in acetic acid, followed by nucleophilic substitution with amines or thiols.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine.

    Substitution: Formation of various substituted thiazole derivatives.

Scientific Research Applications

Ethyl 3-(1,3-thiazol-2-yl)benzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents with antimicrobial, anti-inflammatory, and anticancer properties.

    Materials Science: The compound is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Industrial Chemistry: It serves as an intermediate in the synthesis of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

Ethyl 3-(1,3-thiazol-2-yl)benzoate can be compared with other thiazole derivatives such as:

  • Ethyl 2-(1,3-thiazol-2-yl)benzoate
  • Mthis compound
  • Ethyl 3-(1,3-thiazol-4-yl)benzoate

Uniqueness

This compound is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the thiazole ring on the benzoate moiety can significantly affect its interaction with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

ethyl 3-(1,3-thiazol-2-yl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2S/c1-2-15-12(14)10-5-3-4-9(8-10)11-13-6-7-16-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYDRQQHIJUWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC(=C1)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90640196
Record name Ethyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886851-29-2
Record name Ethyl 3-(2-thiazolyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886851-29-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-(1,3-thiazol-2-yl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90640196
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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